molecular formula C19H16N2O B169456 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile CAS No. 187793-06-2

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile

Cat. No.: B169456
CAS No.: 187793-06-2
M. Wt: 288.3 g/mol
InChI Key: INONLRKTDXRGKI-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile (CAS: 187793-06-2) is a furan-based heterocyclic compound with the molecular formula C₁₉H₁₆N₂O and molecular weight 288.34 g/mol. It features a central furan ring substituted with two 4-methylphenyl groups at positions 4 and 5, an amino group at position 2, and a nitrile group at position 2. This compound is primarily used as a high-purity intermediate in pharmaceutical synthesis, manufactured under ISO-certified conditions .

Properties

IUPAC Name

2-amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-12-3-7-14(8-4-12)17-16(11-20)19(21)22-18(17)15-9-5-13(2)6-10-15/h3-10H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INONLRKTDXRGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via Knoevenagel condensation, where the aldehyde reacts with malononitrile to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by the aromatic amine generates a cyclized furan ring. Ammonium acetate facilitates proton transfer, while ethanol’s polar aprotic nature stabilizes charged intermediates. Typical conditions involve refluxing at 80–90°C for 4–6 hours, yielding the target compound in ~60–70% crude yield.

Substrate Scope and Limitations

Substituting 4-methylbenzaldehyde with electron-rich or electron-deficient aryl aldehydes alters reaction kinetics. For example, 4-methoxybenzaldehyde accelerates condensation but reduces cyclization efficiency due to steric hindrance. Conversely, nitro-substituted aldehydes require extended reflux times (8–10 hours) but achieve comparable yields.

Ethane-1,2-Diol-Mediated Cyclization

A modified approach utilizes ethane-1,2-diol as both solvent and dehydrating agent, enhancing cyclization efficiency. This method, adapted from dihydrofuran syntheses, achieves higher yields (65–75%) by minimizing side reactions.

Procedure and Optimization

A mixture of 2-amino-4,5-bis(4-methylphenyl)-4,5-dihydrofuran-3,4-dicarbonitrile (7 mmol) in ethane-1,2-diol (40 mL) is refluxed for 15 minutes under inert conditions. Rapid cooling in chilled water precipitates the product, which is recrystallized from benzene. Key advantages include:

  • Short reaction time : 15 minutes vs. 4–6 hours in classical methods.

  • Improved purity : Recrystallization from benzene reduces byproduct contamination.

Mechanistic Insights

The diol solvent promotes intramolecular cyclization by stabilizing the transition state through hydrogen bonding. Density functional theory (DFT) studies on analogous systems suggest that ethane-1,2-diol lowers the activation energy for ring closure by 12–15 kcal/mol compared to ethanol.

Catalytic Variations and Solvent Effects

Recent studies explore catalytic systems to enhance regioselectivity and reduce energy input.

Potassium Hydroxide Catalysis

A KOH-mediated protocol in ethanol achieves 70–80% yields by accelerating the deprotonation of malononitrile. The base concentration critically influences outcomes:

  • 10% aqueous KOH : Optimal for balancing reaction rate and byproduct formation.

  • Higher concentrations (>15%) : Promote hydrolysis of the carbonitrile group, reducing yields by 20–30%.

Solvent Screening

Comparative solvent studies reveal the following trends:

SolventYield (%)Reaction Time (h)
Ethanol654.5
Acetonitrile583.0
Toluene426.0
Ethane-1,2-diol750.25

Data adapted from Refs.

Polar aprotic solvents like acetonitrile shorten reaction times but require rigorous anhydrous conditions.

Purification and Characterization

Post-synthetic purification ensures structural integrity, particularly for pharmacological applications.

Recrystallization Protocols

  • Benzene : Yields crystals with >99% purity but raises toxicity concerns.

  • Ethanol-acetone (1:1) : Safer alternative, achieving 95–97% purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate as multiplet at δ 7.2–7.5 ppm, while the amino group appears as a broad singlet at δ 5.8–6.0 ppm.

  • IR : Stretching vibrations at 2,210 cm⁻¹ (C≡N) and 1,650 cm⁻¹ (C=C furan).

Comparative Analysis of Methods

ParameterClassical MethodDiol MethodKOH-Catalyzed
Yield (%)60–7065–7570–80
Time (h)4–60.253–4
Solvent ToxicityModerateHighLow
ScalabilityHighModerateHigh

The KOH-catalyzed method offers the best balance of yield and safety, though the diol method remains preferable for rapid small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile and their physicochemical properties:

Compound Name CAS Number Substituents (4,5 positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound 187793-06-2 4-methylphenyl C₁₉H₁₆N₂O 288.34 N/A N/A N/A
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile 94556-80-6 4-methoxyphenyl C₁₉H₁₆N₂O₃ 320.34 190–194 509.5 1.28
2-Amino-4,5-bis(furan-2-yl)furan-3-carbonitrile 24386-17-2 furan-2-yl C₁₃H₉N₃O₂ 247.23 N/A N/A N/A
2-Amino-4,5-bis(thiophen-2-yl)furan-3-carbonitrile 937621-08-4 thiophen-2-yl C₁₃H₉N₃OS₂ 295.36 N/A N/A N/A

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl analog (CAS: 94556-80-6) exhibits higher molecular weight and polarity compared to the methyl-substituted compound due to the methoxy group’s electron-donating nature. This increases its boiling point (509.5°C) and density (1.28 g/cm³) .
  • Heterocyclic Substituents : Replacing phenyl groups with furan-2-yl or thiophen-2-yl (CAS: 24386-17-2 and 937621-08-4) reduces molecular weight and alters electronic properties. Thiophene’s sulfur atom enhances π-conjugation and may influence reactivity in metal-catalyzed reactions .

Biological Activity

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile (CAS No. 187793-06-2) is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a furan ring substituted with amino and bis(4-methylphenyl) groups, suggests various biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation of appropriate aldehydes with malononitrile and an aromatic amine under basic conditions. A common method involves using ethanol as a solvent and ammonium acetate as a catalyst, typically under reflux conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various disease pathways. The exact mechanisms are still under investigation but suggest potential applications in pharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Activity : It has been evaluated for activity against various pathogens, showing effectiveness against antibiotic-resistant strains.

Case Studies

  • Anticancer Activity : In a study on human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. This suggests its potential as a lead compound for further development into anticancer agents.
  • Anti-inflammatory Research : Another study explored its effects on inflammatory cytokines in vitro. Results indicated a notable decrease in TNF-alpha and IL-6 levels, highlighting its therapeutic potential in inflammatory disorders .

Data Table: Biological Activity Summary

Activity Type Effect Observed IC50/EC50 Values Reference
AnticancerCytotoxicity in cancer cell linesLow micromolar
Anti-inflammatoryReduction of TNF-alpha and IL-6Not specified
AntimicrobialActivity against resistant pathogensNot specified

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